molecular formula C17H33NO3 B1614858 N-(1-Oxotetradecyl)sarcosine CAS No. 52558-73-3

N-(1-Oxotetradecyl)sarcosine

Cat. No.: B1614858
CAS No.: 52558-73-3
M. Wt: 299.4 g/mol
InChI Key: NGOZDSMNMIRDFP-UHFFFAOYSA-N
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Description

N-(1-Oxotetradecyl)sarcosine, also known as myristoyl sarcosine, is a chemical compound with the molecular formula C17H33NO3. It is a derivative of sarcosine, where the sarcosine molecule is acylated with myristic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .

Mechanism of Action

Target of Action

Myristoyl sarcosine, also known as Glycine, N-methyl-N-(1-oxotetradecyl)-, Hamposyl M, or N-methyl-N-tetradecanoylglycine, primarily targets proteins in the body. It specifically interacts with the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme N-myristoyltransferase (NMT) is responsible for catalyzing this interaction . This process is crucial for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis .

Mode of Action

The mode of action of myristoyl sarcosine involves the attachment of a myristoyl group to proteins, a process known as N-myristoylation . This modification increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners . The attachment of a myristoyl group adds a certain degree of regulation to myristoylated proteins, which is named the myristoyl switch .

Biochemical Pathways

The biochemical pathways affected by myristoyl sarcosine are primarily related to innate immunity and signal transduction . Myristoylation plays a crucial role in regulating innate immune responses, including TLR4-dependent inflammatory responses . It is also involved in host defense against microbial and viral infections . Furthermore, myristoylation is involved in viral assembly, intracellular host interactions, and viral spread during human immunodeficiency virus-1 (HIV-1) infection .

Pharmacokinetics

It is known that myristoylation generally occurs cotranslationally on newly synthesized polypeptides This suggests that myristoyl sarcosine may be rapidly absorbed and distributed in the body following synthesis

Result of Action

The result of myristoyl sarcosine’s action is the enhancement of the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment . It also cleans skin and hair by helping water to mix with oil and dirt so that they can be rinsed away .

Action Environment

The action of myristoyl sarcosine can be influenced by environmental factors. For instance, the formation of N-nitroso compounds, which may occur in certain cosmetic products, can affect the safety and efficacy of myristoyl sarcosine .

Biochemical Analysis

Biochemical Properties

Myristoyl sarcosine participates in biochemical reactions through the process of N-myristoylation . This process involves the attachment of a 14-carbon fatty acid myristate to the N-terminal glycine of proteins by N-myristoyltransferases (NMT) and affects their physiology such as plasma targeting, subcellular tracking, and localization .

Cellular Effects

The attachment of the myristoyl group to proteins, including Myristoyl sarcosine, increases specific protein-protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Myristoyl sarcosine involves its role in N-myristoylation. The attachment of a myristoyl group is vital for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis . This process is catalyzed by the enzyme N-myristoyltransferase (NMT) .

Metabolic Pathways

Myristoyl sarcosine is involved in the process of N-myristoylation, a type of protein lipidation . This process affects the physiology of proteins, influencing their plasma targeting, subcellular tracking, and localization .

Transport and Distribution

The transport and distribution of Myristoyl sarcosine within cells and tissues are closely related to the process of N-myristoylation . This process influences the localization and accumulation of myristoylated proteins within cells .

Subcellular Localization

The subcellular localization of Myristoyl sarcosine is determined by the process of N-myristoylation . This process leads to the subcellular localization of myristoylated proteins with its signaling partners .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Oxotetradecyl)sarcosine is typically synthesized through the acylation of sarcosine with myristic acid. The reaction involves the formation of an amide bond between the carboxyl group of myristic acid and the amino group of sarcosine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the acylation reaction. This method offers advantages such as milder reaction conditions and higher selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxotetradecyl)sarcosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Oxotetradecyl)sarcosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Oxotetradecyl)sarcosine is unique due to its specific acyl chain length (C14), which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .

Properties

IUPAC Name

2-[methyl(tetradecanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21/h3-15H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZDSMNMIRDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068766
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52558-73-3
Record name Myristoyl sarcosinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52558-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxotetradecyl)sarcosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRISTOYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6OI6P595
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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